molecular formula C5H9NO3 B594783 2-Amino-2-(oxetan-3-YL)acetic acid CAS No. 1270019-87-8

2-Amino-2-(oxetan-3-YL)acetic acid

Cat. No. B594783
Key on ui cas rn: 1270019-87-8
M. Wt: 131.131
InChI Key: RMQBFQWTJJLVRW-UHFFFAOYSA-N
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Patent
US09029359B2

Procedure details

(N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide). To a solution of 2-amino-2-(oxetan-3-yl)acetic acid (0.3 mmol) and (R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine (0.3 mmol) in DMF (2 mL) was added DIEA (0.9 mmol), EDCI (0.33 mmol), and HOBt (0.33 mmol). The resulting solution was then stirred at rt for 1 h. The solvent was removed in vacuo to afford a residue, which was purified by reverse phase chromatography C18 column and 10% acetonitrile/water containing 0.1% TFA to afford the title compound. 1H NMR (400 MHz, MeOD) δ 8.08 (s, 1H), 7.03 (d, J=3.51 Hz, 1H), 6.55 (d, J=3.51 Hz, 1H), 6.41 (t, J=1.76 Hz, 1H), 6.37 (d, J=1.76 Hz, 1H), 4.64-4.69 (m, 1H), 4.54-4.60 (m, 1H), 4.42 (t, J=6.27 Hz, 1H), 4.07 (d, J=9.29 Hz, 1H), 3.71-3.97 (m, 3H), 1.83-1.93 (m, 1H), 1.76 (br. s., 1H), 1.62 (br. s., 1H). EIMS (m/z): calcd. for C22H24Cl2N6O2(M+1H) 475. found 475.
Name
N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.33 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.33 mmol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2NC=CC=2C(N2CCC[C@@H](NC(=O)C(NC3C=C(Cl)C=C(Cl)C=3)C3COC3)C2)=N[CH:2]=1.[NH2:33][CH:34]([CH:38]1[CH2:41][O:40][CH2:39]1)[C:35]([OH:37])=[O:36].N1C2NC=CC=2C(N2CCC[C@@H](N)C2)=NC=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C>[NH2:33][CH:34]([CH:38]1[CH2:41][O:40][CH2:39]1)[C:35]([O:37][CH3:2])=[O:36]

Inputs

Step One
Name
N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)N2C[C@@H](CCC2)NC(C(C2COC2)NC2=CC(=CC(=C2)Cl)Cl)=O
Step Two
Name
Quantity
0.3 mmol
Type
reactant
Smiles
NC(C(=O)O)C1COC1
Name
Quantity
0.3 mmol
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)N2C[C@@H](CCC2)N
Name
Quantity
0.9 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.33 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.33 mmol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was then stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by reverse phase chromatography C18 column and 10% acetonitrile/water containing 0.1% TFA

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(C(=O)OC)C1COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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